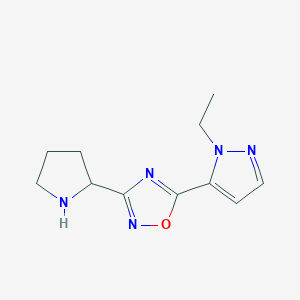
5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyrazole ring, a pyrrolidine ring, and an oxadiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. Common starting materials might include hydrazides and nitriles, which undergo cyclization in the presence of dehydrating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: Various substitution reactions might occur, where different functional groups replace existing ones on the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor agonist/antagonist.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1-Methyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole might lie in its specific substitution pattern and the resulting biological activity. Differences in the substituents on the pyrazole and pyrrolidine rings could lead to variations in its chemical reactivity and biological effects.
Propriétés
Formule moléculaire |
C11H15N5O |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
5-(2-ethylpyrazol-3-yl)-3-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H15N5O/c1-2-16-9(5-7-13-16)11-14-10(15-17-11)8-4-3-6-12-8/h5,7-8,12H,2-4,6H2,1H3 |
Clé InChI |
ZQVOZNLKISRYFI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


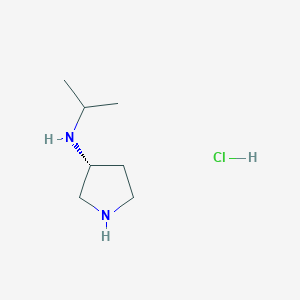
![2-Bromobenzo[d]oxazole-5-carboxylic acid](/img/structure/B11778670.png)
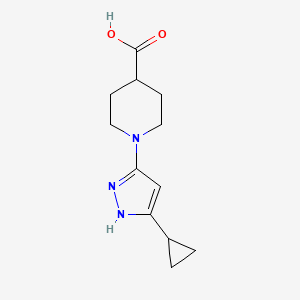



![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11778707.png)




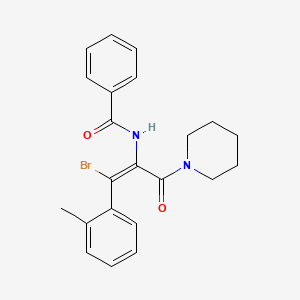
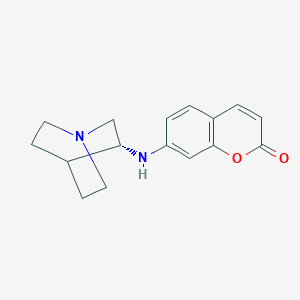
![(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11778758.png)
